Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate
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Overview
Description
Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate: is an organic compound that belongs to the class of carboxylate salts It is characterized by the presence of a phenyl group, a pyridine ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-phenylpropanoic acid and pyridine-3-carboxylic acid.
Amide Formation: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-phenylpropanoic acid to form the amide bond.
Carboxylate Formation: The resulting amide is then treated with a base such as sodium hydroxide to form the sodium salt of the carboxylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide formation and carboxylate formation steps.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Sodium;3-phenylpropanoate: Lacks the pyridine-3-carbonylamino group.
Sodium;3-(pyridine-3-carbonylamino)propanoate: Lacks the phenyl group.
Sodium;3-phenyl-3-(pyridine-2-carbonylamino)propanoate: Has a pyridine-2-carbonylamino group instead of pyridine-3-carbonylamino.
Uniqueness
Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate is unique due to the presence of both the phenyl group and the pyridine-3-carbonylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.Na/c18-14(19)9-13(11-5-2-1-3-6-11)17-15(20)12-7-4-8-16-10-12;/h1-8,10,13H,9H2,(H,17,20)(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQVSVKGORRGKV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])NC(=O)C2=CN=CC=C2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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